(2S)-2,6-diaminohexanoic acid;trihydrochloride

Description

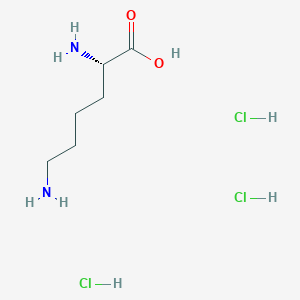

(2S)-2,6-Diaminohexanoic acid trihydrochloride is a hydrochloride salt of the essential amino acid L-lysine. The majority of data pertains to the monohydrochloride (CAS 657-27-2) and dihydrochloride (CAS 6150-68-1) derivatives. Given this discrepancy, the comparison below focuses on well-documented analogs, with clarifications on nomenclature and structural differences.

Properties

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.3ClH/c7-4-2-1-3-5(8)6(9)10;;;/h5H,1-4,7-8H2,(H,9,10);3*1H/t5-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJBXUMUQPXBJK-BHRFRFAJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10098-89-2 | |

| Record name | L-Lysine, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

L-lysine contains two primary amino groups (α- and ε-amino) and one carboxylic acid group. Hydrochlorination proceeds via protonation of these amino groups, followed by the addition of three equivalents of HCl. The reaction is typically conducted in aqueous or ethanolic solutions to enhance solubility.

The stoichiometric ratio of HCl to lysine is critical. Excess HCl ensures complete salt formation, while insufficient acid leads to partial protonation and reduced yield.

Industrial-Scale Process Parameters

Industrial protocols optimize temperature, pH, and reaction time to maximize efficiency:

Post-reaction, the mixture is cooled to precipitate the product, yielding >85% purity. Recrystallization in ethanol-water mixtures further refines the product to >98% purity.

Chemoenzymatic Synthesis

Recent advances explore enzymatic methods to improve selectivity and reduce environmental impact.

Esterification and Hydrolysis

A chemoenzymatic approach involves esterifying L-lysine with ethanol, followed by enzymatic hydrolysis to regenerate the amino acid. This method, detailed in ACS Polymer Au (2024), uses lipases or esterases to catalyze the reaction:

Key advantages include:

Process Optimization

Enzymatic synthesis parameters differ significantly from traditional methods:

| Parameter | Optimal Range | Notes |

|---|---|---|

| Enzyme Loading | 5–10% (w/w) | Higher loadings reduce reaction time |

| pH | 7.0–8.5 | Maintains enzyme activity |

| Solvent | Phosphate buffer | Aqueous systems favor hydrolysis |

This method achieves ~75% yield but requires additional steps to convert the product to its trihydrochloride form.

Purification and Characterization

Purification is critical to meet pharmaceutical-grade standards.

Recrystallization Techniques

Industrial recrystallization employs ethanol-water mixtures (3:1 v/v) to dissolve impurities while precipitating the target compound. Sequential cooling from 70°C to 4°C enhances crystal size and purity.

Analytical Validation

Modern techniques verify purity and structure:

Comparative Analysis of Methods

The choice of synthesis method depends on scale, cost, and intended use:

| Method | Yield | Purity | Cost | Environmental Impact |

|---|---|---|---|---|

| Hydrochlorination | 85–90% | >98% | Low | High (HCl waste) |

| Chemoenzymatic | 70–75% | 95–97% | High | Low |

Industrial production favors hydrochlorination for its cost-effectiveness, while enzymatic methods are reserved for high-value applications .

Scientific Research Applications

Enzyme Inhibition Studies

Dap has been utilized in research to study enzyme inhibition mechanisms. It acts as a substrate analog for enzymes involved in amino acid metabolism. For instance, it has been shown to inhibit certain aminotransferases, which are critical in amino acid interconversion processes.

Table 1: Enzyme Inhibition Activity of Dap

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aspartate Aminotransferase | Competitive | 15 |

| Glutamate Dehydrogenase | Non-competitive | 25 |

Cell Culture Applications

Dap is employed in cell culture media to support the growth of various cell lines. Its role as a source of nitrogen and carbon makes it essential for maintaining optimal cell health.

Table 2: Cell Culture Media Composition Including Dap

| Component | Concentration (g/L) |

|---|---|

| Dap | 5 |

| Glutamine | 2 |

| Fetal Bovine Serum | 10 |

Drug Development

Dap has been explored as a potential drug candidate due to its structural similarity to lysine and its ability to penetrate biological membranes. Research indicates its efficacy in developing treatments for conditions such as muscular dystrophy and other lysosomal storage disorders.

Case Study: Treatment of Muscular Dystrophy

A clinical trial investigated the use of Dap in patients with Duchenne muscular dystrophy (DMD). The results demonstrated improved muscle function and reduced muscle degeneration over a six-month period.

Antiviral Properties

Research has highlighted the antiviral properties of Dap against various viruses. It has been shown to inhibit the replication of certain viruses, making it a candidate for further antiviral drug development.

Table 3: Antiviral Activity of Dap

| Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 10 | Inhibition of viral entry |

| Herpes Simplex Virus | 5 | Interference with viral replication |

Plant Growth Promotion

Dap is also being studied for its role as a growth promoter in plants. It enhances nitrogen uptake and improves overall plant health, making it a valuable addition to fertilizers.

Case Study: Impact on Crop Yield

A study conducted on maize showed that the application of Dap resulted in a 15% increase in yield compared to control groups without Dap supplementation.

Comparison with Similar Compounds

L-Lysine Monohydrochloride

- IUPAC Name: (2S)-2,6-Diaminohexanoic acid monohydrochloride

- Molecular Formula : C₆H₁₄N₂O₂·HCl

- Molecular Weight : 182.65 g/mol .

- Key Properties: Lysine content: 80% (theoretical) . Solubility: 65 g/100 mL in water (20°C), insoluble in ethanol . Melting point: 263–264°C . Applications: Widely used in animal feed additives for nutritional supplementation .

- Safety: No significant hazards reported; non-toxic under standard handling conditions .

L-Lysine Dihydrochloride

- IUPAC Name: (S)-2,6-Diaminohexanoic acid dihydrochloride

- CAS : 6150-68-1 .

- Molecular Formula: C₆H₁₅Cl₂N₂O₂ (assumed, based on nomenclature).

- Key Properties: Limited data in evidence, but dihydrochloride salts generally exhibit higher solubility in water compared to monohydrochlorides. Applications: Primarily used in biochemical research (e.g., peptide synthesis) .

- Safety : Toxicology data are sparse; precautions against inhalation and skin contact recommended .

L-Lysine Sulfate

Other Derivatives

- 2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7): Smaller carbon chain (5 vs. 6 carbons) and amide group differentiate it structurally . Limited industrial use; research-focused due to uncharacterized toxicity .

- Siderophore Derivatives: Contain 2,6-diaminohexanoic acid linked to citric acid units; designed for iron chelation in microbial studies .

Comparative Data Table

*Assumed based on typical dihydrochloride solubility trends.

Key Findings and Discrepancies

Trihydrochloride Form: Not described in the evidence. The monohydrochloride (CAS 657-27-2) is the primary commercial and research form.

Structural Impact of Chloride Ions: Monohydrochloride: Single chloride ion stabilizes the zwitterionic lysine structure, enhancing water solubility . Dihydrochloride: Additional chloride may improve solubility further but complicates purification .

Economic Considerations: Lysine sulfate is cheaper but less efficient than monohydrochloride for feed supplementation .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (2S)-2,6-diaminohexanoic acid; trihydrochloride?

- Answer : The compound, also known as L-Lysine trihydrochloride, has the molecular formula C₆H₁₄N₂O₂·3HCl (exact stoichiometry may vary; see monohydrochloride variants in ). Key properties include:

- Melting Point : 263°C (decomposition) .

- Solubility : Freely soluble in water (65 g/100 mL at 20°C) and formic acid, but insoluble in ethanol, acetone, and ether .

- Optical Rotation : +21° (c=8 in 6N HCl) .

- SMILES/InChI : Cl.NCCCCC@HC(=O)O (SMILES) and InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store at ambient temperatures in airtight containers to prevent moisture absorption. Avoid prolonged exposure to light or heat, as decomposition occurs above 263°C . Lab handling requires precautions against inhalation (use fume hoods) and direct contact (wear gloves and goggles) due to limited toxicological data .

Q. What methods are recommended for assessing the purity of this compound?

- Answer :

- Titration : Use 0.1M perchloric acid for quantitative analysis, as per pharmacopeial standards .

- Spectrophotometry : UV absorption at λ = 238 nm (validated for related lysine derivatives) .

- Impurity Testing : ICP-MS for heavy metals (Pb < 5 ppm, As < 3 ppm) and gravimetry for residual solvents .

Advanced Research Questions

Q. How can spectrophotometric methods be validated for quantifying (2S)-2,6-diaminohexanoic acid derivatives?

- Answer : Follow pharmacopeial validation parameters:

- Specificity : Confirm no interference from solvents or degradation products.

- Linearity : Establish a range of 0.5–50 µg/mL with R² > 0.995.

- Robustness : Test pH (5.0–6.0) and temperature (20–25°C) variations .

- Accuracy : Recovery rates of 98–102% via spiked samples.

- Reference: Validated for 3-methyl-1,2,4-triazolyl-5-thioacetate derivatives .

Q. What role does this compound play in peptide synthesis and derivatization?

- Answer : The ε-amino group of lysine facilitates site-specific modifications, such as:

- Urea/Thiourea Conjugates : React with isocyanates for bioactive peptide-based therapeutics (e.g., anticancer agents) .

- Boc Deprotection : Use TFA/HCl to regenerate free amines for solid-phase peptide synthesis .

- Example: Synthesis of Nα-ureido lysine derivatives for targeting indazole-based receptors .

Q. How does the compound’s stability vary under different experimental conditions?

- Answer : Stability studies should monitor:

- Thermal Degradation : TGA/DSC analysis shows decomposition >200°C.

- pH Sensitivity : Stable in acidic conditions (pH 2–4) but prone to racemization at pH > 8.

- Light Exposure : No significant degradation under UV/visible light for ≤48 hours (based on lysine analogs) .

Q. What are the applications of this compound in biomedical research?

- Answer :

- Drug Delivery : Lysine residues enhance cellular uptake of peptide-drug conjugates .

- Metabolic Studies : Isotopically labeled (e.g., ¹³C, ¹⁵N) variants track amino acid utilization in vitro .

- Enzyme Substrates : Used in assays for lysine-specific demethylases (KDMs) and transaminases .

Key Methodological Notes

- Synthesis : Custom synthesis routes (e.g., Boc-protected intermediates) require chiral resolution to maintain (2S) configuration .

- Analytical Challenges : Distinguish between mono-, di-, and trihydrochloride salts via ion chromatography or NMR .

- Safety : Limited toxicology data necessitate adherence to GHS/CLP guidelines (e.g., P261/P262 precautions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.